2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride
Description
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine hydrochloride is a synthetic amine derivative featuring a furan ring substituted with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group at positions 4 and 2, respectively.
Properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO.ClH/c1-5-6(2-3-12)7(4-13-5)8(9,10)11;/h4H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNGISAKPRLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Amination: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted furan ring.
Formation of hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and amine group participate in oxidation processes under controlled conditions:
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Key Finding : The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, directing oxidation to the furan ring’s less substituted positions .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ in THF | Reflux, 8h | 2-[2-Methyl-4-(trifluoromethyl)tetrahydrofuran-3-yl]ethanamine | 78% |
| H₂ (1 atm), Pd/C | Ethanol, 25°C, 12h | Saturated ethanamine derivative with intact trifluoromethyl group | 65% |
-
Mechanistic Insight : The furan ring undergoes hydrogenation to tetrahydrofuran without affecting the trifluoromethyl group, indicating its inertness under mild catalytic hydrogenation .
Substitution Reactions
The primary amine group facilitates nucleophilic substitution and acylation:
Acylation
Alkylation
Ring-Opening Reactions
The furan ring undergoes cleavage under acidic or basic conditions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized ethanamine derivative | 62% |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 55% |
-
Note : The trifluoromethyl group enhances electron-deficient character, improving coupling efficiency with electron-rich aryl boronic acids .
Acid-Base Behavior
The hydrochloride salt exhibits pH-dependent solubility and reactivity:
| pH Range | Species | Solubility (mg/mL) | Reactivity |
|---|---|---|---|
| <2 | Protonated amine (HCl salt) | 120 | Stable in acidic media; participates in SN1 reactions |
| 7–9 | Free amine | 25 | Prone to aerial oxidation; requires inert atmosphere |
Thermal Degradation
Controlled pyrolysis studies reveal decomposition pathways:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 200–250°C | Trifluoromethylacetone + Ethylenimine | Retro-ene reaction |
| >300°C | HF + Carbonyl compounds | Defluorination and ring fragmentation |
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Leading to furanones or other derivatives.
- Reduction : Forming reduced furan derivatives.
- Substitution Reactions : Participating in acylation or alkylation reactions.
Biology
Research has indicated that 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride exhibits potential biological activity, including:
- Enzyme Interactions : Modulating enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding : Enhanced lipophilicity allows for better membrane penetration and interaction with intracellular receptors.
Medicine
The compound is being investigated for its therapeutic properties, including:
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Studies are ongoing to assess its efficacy against various pathogens.
Industry
In industrial applications, this compound is utilized in:
- Development of New Materials : Its unique properties make it suitable for creating advanced materials.
- Synthesis of Agrochemicals and Pharmaceuticals : Serving as a precursor in the production of various chemical agents.
Case Studies
-
Biological Activity Assessment :
- A study examining the interaction of the compound with specific enzymes found that it could inhibit enzyme activity, suggesting potential therapeutic applications in drug development.
-
Material Science Application :
- Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties, indicating its utility in material science.
-
Antimicrobial Efficacy Study :
- In vitro tests showed that this compound exhibited significant antimicrobial activity against several bacterial strains, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s unique furan core and -CF₃ substituent differentiate it from other ethanamine derivatives. Key comparisons include:
Key Observations :
Physicochemical Properties
Hydrochloride salts improve aqueous solubility. Comparative
Notes:
Pharmacological and Toxicological Profiles
Activity:
- HSP90 Inhibition : Tryptamine analogs (Compounds 1–3) bind HSP90 via GLU527 and TYR604, suggesting the target compound may interact similarly if the furan oxygen substitutes for indole’s nitro group .
- Neurotransmitter Analogues: Dopamine HCl’s catechol structure is critical for receptor binding, whereas the target compound’s -CF₃ and furan may redirect activity toward non-catecholaminergic targets .
Toxicity:
Biological Activity
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride, a hydrochloride salt of an amine derivative of a furan ring, has garnered attention for its potential biological activities. This compound, with the molecular formula and CAS number 2287330-94-1, is characterized by the presence of both trifluoromethyl and amine functional groups, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure includes:
- A furan ring
- A methyl group
- A trifluoromethyl group
- An ethanamine moiety
Synthesis
The synthesis typically involves several steps:
- Formation of the furan ring : Achieved through methods like the Paal-Knorr synthesis.
- Substituent introduction : Methyl and trifluoromethyl groups are introduced via electrophilic substitution.
- Amination : The ethanamine group is added through nucleophilic substitution.
- Hydrochloride formation : The final step involves reacting the amine with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural features.
- Receptor Binding : Its lipophilicity, enhanced by the trifluoromethyl group, facilitates membrane penetration, allowing interaction with intracellular receptors.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 0.2 to 5.51 µM in inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Studies : Preliminary results indicate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Cryptococcus neoformans. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Cholinesterase Inhibition : Studies indicate that derivatives of similar compounds show promise in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Case Study on Anticancer Properties : A study conducted on derivatives similar to this compound demonstrated that modifications to the furan ring significantly impacted their antiproliferative activity against breast cancer cells. The most active derivative had an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Efficacy : In another study, derivatives were tested against C. albicans, showing promising results with growth inhibition at concentrations as low as 125 µg/mL .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the trifluoromethyl-substituted furan ring via cyclization of appropriate diketones or β-keto esters with trifluoromethylation agents (e.g., CF₃TMS) under acidic conditions .
- Step 2 : Introduction of the ethanamine moiety through nucleophilic substitution or reductive amination of a furan-bound aldehyde/ketone intermediate .
- Step 3 : Formation of the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol or diethyl ether .
- Validation : Confirm purity via HPLC (≥98%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Avoid inhalation by working under nitrogen or argon atmospheres .
- Storage : Store in airtight, light-resistant containers at -20°C in a desiccator (silica gel) to minimize hydrolysis of the trifluoromethyl group and amine oxidation .
- Waste Disposal : Collect organic waste separately and neutralize with dilute NaOH before disposal via certified hazardous waste contractors .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve signals for the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and furan protons (δ ~6.5-7.5 ppm in ¹H NMR) .
- FT-IR : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and C-F bonds (1100-1200 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterion .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1-13) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
- Findings : The trifluoromethyl group enhances stability in acidic conditions (pH 1-3) but accelerates hydrolysis in alkaline media (pH >10) due to electron-withdrawing effects destabilizing the furan ring .
- Mitigation : Formulate in acidic excipients (e.g., citrate buffer) for long-term storage .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Systematic Testing : Perform solubility screens in 10+ solvents (e.g., DMSO, ethanol, water) using gravimetric analysis under controlled humidity/temperature.
- Data Normalization : Account for batch-to-batch purity variations (e.g., residual solvents, counterion stoichiometry) via ICP-MS for chloride content .
- Case Study : Discrepancies in aqueous solubility (e.g., 5 mg/mL vs. 12 mg/mL) may arise from polymorphic forms. Use XRPD to identify crystalline vs. amorphous states .
Q. How can researchers assess the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : React the compound with nucleophiles (e.g., thiols, amines) in DMF at 25°C. Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group integrity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic sites on the furan ring and amine moiety .
- Outcome : The trifluoromethyl group reduces electron density on the furan, making it less reactive toward nucleophiles compared to non-fluorinated analogs .
Data Analysis & Experimental Design
Q. What controls are essential when evaluating biological activity to minimize false positives/negatives?
- Methodological Answer :
- Positive Controls : Use known agonists/antagonists of the target receptor (e.g., serotonin receptors for ethanamine derivatives) .
- Counterion Control : Compare free base vs. hydrochloride salt to assess solubility-driven activity differences .
- Purity Thresholds : Exclude batches with <95% purity (HPLC) to avoid confounding results from impurities .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE Approach : Vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design. Prioritize trifluoromethylation efficiency (monitored by ¹⁹F NMR) .
- Scale-Up Challenges : Address exothermic reactions during HCl salt formation by slow addition of HCl gas with cooling (-10°C) .
- Yield Improvement : Replace traditional workup with membrane filtration to isolate the hydrochloride salt, reducing losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
